Nimbolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pesicidal Properties

- Antifeedant Activity: Research has shown that nimbolide deters insects from feeding on neem leaves []. This suggests that nimbolide may be a useful natural product for developing insect repellents or insecticides.

- Disruption of Insect Molting: Studies have found that nimbolide can disrupt the molting process of insects []. This disrupts their growth and development and may be a potential strategy for insect pest control.

Medicinal Properties

- Anti-inflammatory Activity: Scientific research suggests that nimbolide may have anti-inflammatory properties []. This is being explored for its potential use in treating conditions like arthritis and inflammatory bowel disease.

- Antioxidant Activity: Studies have shown that nimbolide exhibits antioxidant properties []. Antioxidants help protect cells from damage caused by free radicals, and may be beneficial for various health conditions.

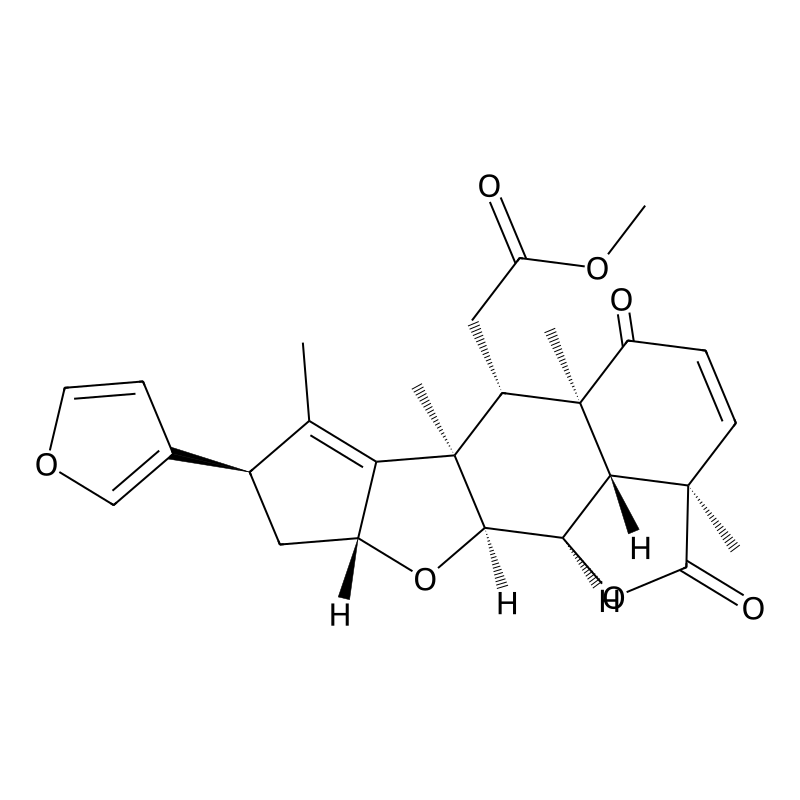

Nimbolide is a naturally occurring terpenoid compound primarily isolated from the leaves of the neem tree (Azadirachta indica). Its systematic name is (4α,5α,6α,7α,15β,17α)-7,15:21,23-diepoxy-6-hydroxy-4,8-dimethyl-1-oxo-18,24-dinor-11,12-secochola-2,13,20,22-tetraene-4,11-dicarboxylic acid γ-lactone methyl ester), and its molecular formula is CHO with a molecular mass of 466 g/mol. Nimbolide exhibits a melting point range of 245-247°C and shows significant biological activity due to its unique chemical structure that includes an α,β-unsaturated ketone and a γ-lactone moiety .

Nimbolide has garnered attention for its multifaceted anticancer properties. It induces apoptosis through several mechanisms:

- Disruption of mitochondrial outer membrane permeabilization (MOMP), leading to caspase activation.

- Inhibition of cell cycle progression by reducing cyclin A levels and affecting cyclin-dependent kinase activities.

- Modulation of various signaling pathways related to inflammation and tumor growth .

In vitro studies have demonstrated that nimbolide can inhibit the growth of various cancer cell lines, including those from breast, colon, lung, prostate, and ovarian cancers. It has also been shown to suppress metastasis and angiogenesis .

Nimbolide can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting nimbolide from neem leaves using organic solvents like petroleum ether or acetone.

- Synthetic Rearrangement: As mentioned earlier, nimbolide can be converted into isonimbolide through a rearrangement reaction involving boron trifluoride etherate .

- Modular Synthesis: Recent approaches have explored modular synthesis techniques for creating nimbolide analogues that target specific cancer pathways or enhance pharmacological properties .

Nimbolide's applications primarily revolve around its potential as an anticancer agent. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for cancer therapeutics. Furthermore, nimbolide has been investigated for its anti-inflammatory properties and potential use in treating other diseases related to oxidative stress and inflammation .

Research indicates that nimbolide interacts with various cellular targets:

- It reacts with E3 ubiquitin ligase RNF114, disrupting substrate recognition and leading to stabilization of tumor suppressors like p21 .

- Nimbolide's interactions with different proteins can modulate key cellular pathways involved in cancer progression and survival.

These interaction studies highlight the compound's potential for targeted therapies in oncology.

Several compounds share structural similarities with nimbolide, including:

| Compound Name | Source | Key Properties |

|---|---|---|

| Azadirachtin | Neem tree | Insecticidal; anti-cancer properties |

| Isonimbolide | Derived from nimbolide | Potentially enhanced biological activity |

| Tetranortriterpenoids | Various plants | Diverse biological activities |

Uniqueness of Nimbolide

Nimbolide stands out due to its specific structural features that confer unique biological activities. Unlike azadirachtin, which primarily exhibits insecticidal properties, nimbolide has been extensively studied for its direct anticancer effects through apoptosis induction and cell cycle modulation. Additionally, nimbolide's ability to interact with protein targets like RNF114 adds a layer of specificity in its mechanism of action not commonly observed in other similar compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Diddi S, Bale S, Pulivendala G, Godugu C. Nimbolide ameliorates fibrosis and inflammation in experimental murine model of bleomycin-induced scleroderma. Inflammopharmacology. 2018 Sep 14. doi: 10.1007/s10787-018-0527-4. [Epub ahead of print] PubMed PMID: 30218238.

3: Wang L, Phan DK, Syn N, Xiang X, Song H, Thuya WL, Yang S, Wong AL, Kumar AP, Yong WP, Sethi G, Ho PC, Goh BC. A Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Nimbolide in Mouse Serum: Application to a Preclinical Pharmacokinetics Study. Pharmaceutics. 2018 Aug 8;10(3). pii: E123. doi: 10.3390/pharmaceutics10030123. PubMed PMID: 30096831; PubMed Central PMCID: PMC6161292.

4: Hsueh KC, Lin CL, Tung JN, Yang SF, Hsieh YH. Nimbolide induced apoptosis by activating ERK-mediated inhibition of c-IAP1 expression in human hepatocellular carcinoma cells. Environ Toxicol. 2018 Sep;33(9):913-922. doi: 10.1002/tox.22576. Epub 2018 Jul 2. PubMed PMID: 29962003.

5: Baira SM, Khurana A, Somagoni J, Srinivas R, Godugu C, Talluri MVNK. First report on the pharmacokinetic profile of nimbolide, a novel anticancer agent in oral and intravenous administrated rats by LC/MS method. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Aug 15;1092:191-198. doi: 10.1016/j.jchromb.2018.06.002. Epub 2018 Jun 2. PubMed PMID: 29908468.

6: Pooladanda V, Bandi S, Mondi SR, Gottumukkala KM, Godugu C. Nimbolide epigenetically regulates autophagy and apoptosis in breast cancer. Toxicol In Vitro. 2018 Sep;51:114-128. doi: 10.1016/j.tiv.2018.05.010. Epub 2018 May 17. PubMed PMID: 29778718.

7: Patel MJ, Tripathy S, Mukhopadhyay KD, Wangjam T, Cabang AB, Morris J, Wargovich MJ. A supercritical CO(2) extract of neem leaf (A. indica) and its bioactive liminoid, nimbolide, suppresses colon cancer in preclinical models by modulating pro-inflammatory pathways. Mol Carcinog. 2018 Sep;57(9):1156-1165. doi: 10.1002/mc.22832. Epub 2018 May 8. PubMed PMID: 29697164.

8: Ahmad MF, Ansari MO, Jameel S, Wani AL, Parveen N, Siddique HR, Shadab GGHA. Protective role of nimbolide against chemotherapeutic drug hydroxyurea induced genetic and oxidative damage in an animal model. Environ Toxicol Pharmacol. 2018 Jun;60:91-99. doi: 10.1016/j.etap.2018.04.006. Epub 2018 Apr 12. PubMed PMID: 29679812.

9: Odoh UE, Uzor PF, Eze CL, Akunne TC, Onyegbulam CM, Osadebe PO. Medicinal plants used by the people of Nsukka Local Government Area, south-eastern Nigeria for the treatment of malaria: An ethnobotanical survey. J Ethnopharmacol. 2018 May 23;218:1-15. doi: 10.1016/j.jep.2018.02.034. PubMed PMID: 29477369.

10: Sengupta P, Raman S, Chowdhury R, Lohitesh K, Saini H, Mukherjee S, Paul A. Evaluation of Apoptosis and Autophagy Inducing Potential of Berberis aristata, Azadirachta indica, and Their Synergistic Combinations in Parental and Resistant Human Osteosarcoma Cells. Front Oncol. 2017 Dec 11;7:296. doi: 10.3389/fonc.2017.00296. eCollection 2017. PubMed PMID: 29312880; PubMed Central PMCID: PMC5732233.

11: Vora J, Patel S, Sinha S, Sharma S, Srivastava A, Chhabria M, Shrivastava N. Molecular docking, QSAR and ADMET based mining of natural compounds against prime targets of HIV. J Biomol Struct Dyn. 2018 Jan 7:1-16. doi: 10.1080/07391102.2017.1420489. [Epub ahead of print] PubMed PMID: 29268664.

12: Alshammari GM, Balakrishnan A, Chinnasamy T. Nimbolide attenuate the lipid accumulation, oxidative stress and antioxidant in primary hepatocytes. Mol Biol Rep. 2017 Dec;44(6):463-474. doi: 10.1007/s11033-017-4132-1. Epub 2017 Nov 28. PubMed PMID: 29185131.

13: Kumar S, Inigo JR, Kumar R, Chaudhary AK, O'Malley J, Balachandar S, Wang J, Attwood K, Yadav N, Hochwald S, Wang X, Chandra D. Nimbolide reduces CD44 positive cell population and induces mitochondrial apoptosis in pancreatic cancer cells. Cancer Lett. 2018 Jan 28;413:82-93. doi: 10.1016/j.canlet.2017.10.029. Epub 2017 Oct 26. PubMed PMID: 29107110; PubMed Central PMCID: PMC5706561.

14: Gupta SC, Prasad S, Tyagi AK, Kunnumakkara AB, Aggarwal BB. Neem (Azadirachta indica): An indian traditional panacea with modern molecular basis. Phytomedicine. 2017 Oct 15;34:14-20. doi: 10.1016/j.phymed.2017.07.001. Epub 2017 Jul 3. Review. PubMed PMID: 28899496.

15: Siva B, Devi A, Venkanna A, Poornima B, Sukumar G, Reddy SD, Vijaya M, Ummanni R, Babu KS. "Click" reaction based synthesis of nimbolide derivatives and study of their insect antifeedant activity against Spodoptera litura Larvae. Fitoterapia. 2017 Nov;123:1-8. doi: 10.1016/j.fitote.2017.09.005. Epub 2017 Sep 6. PubMed PMID: 28888965.

16: Kashif M, Hwang Y, Hong G, Kim G. In vitro comparative cytotoxic effect of Nimbolide: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay. Pak J Pharm Sci. 2017 May;30(3(Suppl.)):967-973. PubMed PMID: 28655693.

17: Lin H, Qiu S, Xie L, Liu C, Sun S. Nimbolide suppresses non-small cell lung cancer cell invasion and migration via manipulation of DUSP4 expression and ERK1/2 signaling. Biomed Pharmacother. 2017 Aug;92:340-346. doi: 10.1016/j.biopha.2017.05.072. Epub 2017 May 26. PubMed PMID: 28554129.

18: Kowshik J, Mishra R, Sophia J, Rautray S, Anbarasu K, Reddy GD, Dixit M, Mahalingam S, Nagini S. Nimbolide upregulates RECK by targeting miR-21 and HIF-1α in cell lines and in a hamster oral carcinogenesis model. Sci Rep. 2017 May 17;7(1):2045. doi: 10.1038/s41598-017-01960-5. PubMed PMID: 28515436; PubMed Central PMCID: PMC5435722.

19: Wen Z, Mei B, Li H, Dou Y, Tian X, Shen M, Chen G. P2X7 Participates in Intracerebral Hemorrhage-Induced Secondary Brain Injury in Rats via MAPKs Signaling Pathways. Neurochem Res. 2017 Aug;42(8):2372-2383. doi: 10.1007/s11064-017-2257-1. Epub 2017 May 9. PubMed PMID: 28488233.

20: Chien SY, Hsu CH, Lin CC, Chuang YC, Lo YS, Hsi YT, Hsieh MJ, Chen MK. Nimbolide induces apoptosis in human nasopharyngeal cancer cells. Environ Toxicol. 2017 Aug;32(8):2085-2092. doi: 10.1002/tox.22423. Epub 2017 Apr 6. PubMed PMID: 28383207.